L-Amoxicillin

Description

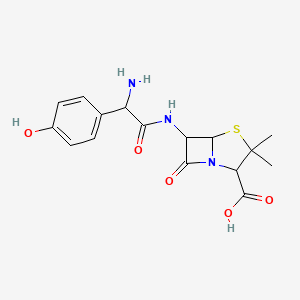

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3O5S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24) |

InChI Key |

LSQZJLSUYDQPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for L Amoxicillin

Chemical Synthesis Pathways for L-Amoxicillin

The chemical synthesis of this compound has been a cornerstone of its production for many years. These methods, however, are often complex and present environmental challenges.

Multi-Step Approaches from 6-Aminopenicillanic Acid (6-APA) and Related Precursors

The conventional chemical synthesis of this compound typically begins with the key intermediate, 6-aminopenicillanic acid (6-APA). usp-pqm.org This process involves multiple steps, often requiring the protection of reactive functional groups to ensure selective reactions. sid.ir The 6-APA itself is derived from Penicillin G through either chemical or enzymatic hydrolysis to break the amide bond. usp-pqm.org

A common chemical route involves the use of a Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid. This multi-step process necessitates low reaction temperatures, often around -30°C, and the use of toxic solvents like methylene (B1212753) chloride and silylating agents for protecting groups. usp-pqm.org The synthesis proceeds by reacting the protected 6-APA with an activated form of the D-(-)-p-hydroxyphenylglycine side chain, followed by the removal of the protecting groups to yield this compound. sid.ir

Methodological Challenges in Chemical Synthesis: Reaction Conditions and Byproduct Formation

Chemical synthesis of this compound is fraught with challenges. The process is characterized by its harsh reaction conditions, including the use of very low temperatures and hazardous organic solvents. usp-pqm.orgsid.ir These conditions are not only energy-intensive but also pose significant environmental and safety risks.

Enzymatic Synthesis of this compound

In recent years, enzymatic synthesis has emerged as a superior alternative to chemical methods for producing this compound, offering milder reaction conditions and greater efficiency. usp-pqm.org This "green" approach has been adopted by major pharmaceutical manufacturers since 2006. usp-pqm.org

Penicillin G Acylase (PGA) Catalysis in this compound Formation

The enzymatic synthesis of this compound is primarily catalyzed by the enzyme Penicillin G Acylase (PGA). mdpi.comscielo.br This biocatalyst facilitates the kinetically controlled condensation of 6-aminopenicillanic acid (6-APA) with an activated acyl donor, typically D-p-hydroxyphenylglycine methyl ester (D-HPGM). nih.govnih.gov The use of immobilized PGA is particularly advantageous as it enhances enzyme stability, allows for reuse, and simplifies the purification process. mdpi.com

A one-pot, two-step enzymatic synthesis has been developed where Penicillin G is first hydrolyzed by PGA to produce 6-APA in situ. nih.gov Subsequently, in the same pot, the enzyme catalyzes the synthesis of this compound from the generated 6-APA and D-HPGM. nih.gov To drive the reaction towards synthesis, strategies such as complexing the this compound product with zinc ions have been employed, achieving yields as high as 76.5%. nih.gov

Kinetic Modeling and Optimization of Enzymatic Reaction Parameters

To maximize the yield of this compound and minimize byproduct formation, extensive research has focused on kinetic modeling and the optimization of reaction parameters. mdpi.comtorontomu.ca Dynamic modeling and simulation are powerful tools used to understand the complex interplay of the main synthesis reaction and the two competing hydrolysis reactions. mdpi.comresearchgate.net

A semi-empirical kinetic model has been proposed which assumes that the synthesis of the antibiotic only occurs when 6-APA is bound to the acyl-enzyme complex. researchgate.net This model has been validated for a wide range of substrate concentrations, including those of industrial interest (50 to 100 mM of 6-APA). researchgate.net

Key parameters that are optimized include:

Temperature: Optimal temperatures for this compound synthesis are typically in the range of 20-35°C. researchgate.nettandfonline.com

pH: The optimal pH for the synthesis reaction is generally between 6 and 7. sid.irtandfonline.com

Substrate Concentration and Ratio: The ratio of D-HPGM to 6-APA is a critical factor, with higher ratios often leading to increased yields. tandfonline.comresearchgate.net

Enzyme Concentration: The amount of PGA used must be carefully controlled. While a sufficient amount is needed for a good reaction rate, excessive enzyme can increase the rate of hydrolysis. sid.ir

Co-solvents: The addition of organic co-solvents like ethylene (B1197577) glycol or the use of ionic liquids can improve the synthesis-to-hydrolysis ratio (S/H ratio) by reducing water activity. nih.govrsc.org

| Parameter | Optimal Range/Value | Source |

| Temperature | 20-35 °C | researchgate.nettandfonline.com |

| pH | 6.0-7.0 | sid.irtandfonline.com |

| Substrate Ratio (D-HPGM:6-APA) | >1:1 | tandfonline.com |

| Enzyme Concentration | 5 g/L (with 100U) | researchgate.net |

Principles of Green Chemistry in Enzymatic this compound Production

The enzymatic synthesis of this compound is a prime example of the application of the principles of green chemistry in the pharmaceutical industry. mdpi.comacs.org This method offers significant environmental advantages over traditional chemical routes.

The key green chemistry aspects of enzymatic this compound production include:

Waste Prevention: The enzymatic process generates significantly less waste compared to the chemical method. usp-pqm.org By avoiding the need for protecting groups and using a more direct synthetic route, the amount of byproducts and waste streams is drastically reduced. acs.org

Atom Economy: Enzymatic synthesis has a higher atom economy as it maximizes the incorporation of starting materials into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The reaction is typically carried out in an aqueous medium under mild conditions, eliminating the need for hazardous organic solvents. sid.irscispace.com

Use of Catalysis: The high selectivity and specificity of the PGA enzyme as a biocatalyst minimizes the formation of byproducts. mdpi.comscispace.com

Design for Degradation: While not directly related to the synthesis itself, the move towards greener processes encourages the consideration of the environmental fate of the final product. nih.gov

Stereoselective Synthesis Pathways and Enantiomeric Purity Assessment of this compound

The synthesis of this compound, the (S)-isomer of amoxicillin (B794), requires precise control over stereochemistry, a significant challenge given that conventional synthesis methods often favor the production of the D-isomer. vulcanchem.com Stereoselective synthesis pathways are therefore crucial for obtaining the desired L-enantiomer. These methods can be broadly categorized into chemical and enzymatic routes.

Enzymatic synthesis, in particular, has garnered significant attention as a greener alternative to traditional chemical processes. This approach often utilizes penicillin G acylase (PGA) to catalyze the condensation of 6-aminopenicillanic acid (6-APA) with an appropriate side-chain donor, such as p-hydroxyphenylglycine methyl ester (HPGM). vulcanchem.com While highly efficient for producing D-amoxicillin, the stereoselectivity of the enzyme's active site presents a hurdle for this compound synthesis, resulting in significantly lower yields (less than 10%) for the L-form under standard conditions. vulcanchem.com To overcome this, research has focused on strategies like one-pot enzymatic hydrolysis and condensation cascade processes. nih.gov These processes combine the hydrolysis of a penicillin precursor to in-situ generate 6-APA, which then reacts with the side-chain donor. nih.gov The use of organic co-solvents, such as ethylene glycol, has been shown to improve the synthesis yield. nih.gov

Chemical synthesis routes offer alternative pathways for producing this compound. One common method is the mixed anhydride (B1165640) method. This process involves protecting the amino group of D-(-)-α-amino-p-hydroxyphenylacetic acid, which is then reacted with 6-APA. This is followed by deprotection steps to yield amoxicillin. While chemical methods can be effective, they often require stringent conditions, such as very low temperatures, and can generate more waste compared to enzymatic routes.

The assessment of enantiomeric purity is a critical step to ensure the final product is the desired L-isomer, free from the D-enantiomer. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.net Chiral stationary phases (CSPs) are often employed in HPLC to separate the enantiomers. uff.br These CSPs are based on chiral selectors like macrocyclic glycopeptide antibiotics. researchgate.net Capillary electrophoresis is another powerful technique for enantiomeric separation. researchgate.net For instance, sulfobutyl ether β-cyclodextrin can be used as a chiral selector in the electrolyte solution to achieve separation of the enantiomers. researchgate.net While polarimetric methods can be used to measure optical rotation, they are generally not sensitive enough to quantify low levels of enantiomeric impurities. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Amoxicillin

| Methodology | Key Features | Typical Yield (D-Amoxicillin) | Challenges for this compound Synthesis |

|---|---|---|---|

| Enzymatic Synthesis | Uses penicillin G acylase (PGA); kinetically controlled. scispace.com | Up to 92.4% | Low yield (<10%) due to enzyme stereoselectivity. vulcanchem.com |

| Chemical Synthesis (Mixed Anhydride) | Involves protection/deprotection steps; requires low temperatures. | 62-74% | Requires chiral auxiliaries or asymmetric catalysis for stereocontrol. vulcanchem.com |

Design and Exploration of Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies for this compound analogues is driven by the need to overcome challenges such as antibiotic resistance and to explore new therapeutic applications. nih.gov These strategies often focus on modifying the core structure of amoxicillin or developing entirely new classes of antibacterial agents.

One approach involves the chemical modification of the 6-aminopenicillanic acid (6-APA) nucleus. nih.gov By introducing different side chains, chemists can create a library of amoxicillin analogues with potentially improved properties. For example, novel semi-synthetic β-lactam compounds have been synthesized by joining an azetidinone moiety to the amino-nitrogen of 6-APA. mdpi.com These analogues have shown promising antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com

Another avenue of exploration is the synthesis of amoxicillin derivatives with altered physicochemical properties. For instance, ionic liquids and organic salts based on penicillin G and amoxicillin hydrolysate derivatives have been prepared. nih.gov This strategy aims to enhance the stability or delivery of the antibiotic. The synthesis involves the ammonolysis of the β-lactam ring, leading to the formation of seco-amoxicillin anions. nih.gov

The de novo design of antibiotics represents a more radical approach. frontiersin.orgnih.gov This involves the rational design and chemical synthesis of novel molecules that are not based on existing antibiotic scaffolds. frontiersin.orgnih.gov For example, dendritic systems with a bow-tie topology have been synthesized and shown to possess antimicrobial activity. frontiersin.orgnih.gov While not direct analogues of this compound, these novel compounds represent a forward-thinking strategy in the fight against bacterial infections.

The exploration of non-culturable bacteria is also a promising source for discovering new antibiotic structures that can serve as templates for synthetic analogues. nih.gov By understanding the biosynthetic pathways of these natural products, chemists can devise synthetic routes to produce them and their analogues in the laboratory. nih.gov

Table 2: Examples of Novel Synthetic Strategies for Amoxicillin Analogues

| Strategy | Approach | Example Compound/Target | Potential Advantage |

|---|---|---|---|

| Side-Chain Modification | Attaching novel functional groups to the 6-APA core. | Azetidinone-containing penicillin analogues. mdpi.com | Enhanced activity against resistant bacteria. mdpi.com |

| Physicochemical Modification | Formation of ionic liquids or organic salts. | [seco-Amx] anions. nih.gov | Improved stability or delivery. |

| De Novo Synthesis | Rational design of entirely new antimicrobial structures. | Dendritic carbosilane scaffolds. frontiersin.orgnih.gov | Novel mechanisms of action. |

Molecular Mechanism of Action of L Amoxicillin

A Deceptive Dance: Interaction with Penicillin-Binding Proteins (PBPs)

The primary targets of L-Amoxicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govdrugbank.compatsnap.com These proteins are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. patsnap.commdpi.com

The Art of Deception: Structural Mimicry of the D-Alanyl-D-Alanine Motif

The genius of this compound's design lies in its remarkable structural similarity to the D-alanyl-D-alanine terminal of the peptidoglycan precursor. mdpi.comnih.govmdpi.com This structural mimicry allows this compound to fit into the active site of PBPs, effectively acting as a competitive inhibitor. mdpi.comlibretexts.org The core β-lactam ring of amoxicillin (B794) is a key feature in this deception, presenting a conformation that the PBP mistakes for its natural substrate. nih.govnih.gov

The Irreversible Embrace: Covalent Acylation of Serine Residues

Once nestled within the PBP active site, this compound forms a stable, covalent bond with a crucial serine residue. oup.comnih.gov This process, known as acylation, involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactam ring. oup.comnih.gov This reaction opens the highly strained β-lactam ring and results in the formation of a long-lived acyl-enzyme complex, effectively inactivating the PBP. oup.comnih.gov This irreversible binding prevents the enzyme from carrying out its normal function in cell wall synthesis. nih.govpexacy.com

A Targeted Approach: Specificity for High Molecular Weight PBP Isoforms

This compound exhibits a degree of specificity, preferentially binding to high-molecular-weight (HMW) PBP isoforms, such as PBP-1A. drugbank.comasm.org These HMW PBPs are bifunctional enzymes, possessing both transglycosylase and transpeptidase activities, which are critical for the polymerization and cross-linking of peptidoglycan strands. asm.orgasm.orgnih.gov In Helicobacter pylori, for instance, the interaction between amoxicillin and PBP1A is a key determinant of the antibiotic's efficacy. asm.orgnih.gov Mutations within the pbp1a gene, particularly in regions encoding the active site, have been linked to amoxicillin resistance. asm.orgnih.govresearchgate.net

The Wall Crumbles: Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

The inactivation of PBPs by this compound sets off a cascade of events that ultimately leads to the demise of the bacterial cell.

A Halt to Construction: Disruption of Transpeptidation and Cross-Linking

With the key PBP enzymes incapacitated, the crucial transpeptidation reactions, which create the peptide cross-links between adjacent peptidoglycan strands, are halted. nih.govpatsnap.commdpi.com This disruption prevents the formation of a stable and rigid cell wall structure. patsnap.comlibretexts.org The peptidoglycan network, essential for maintaining the cell's shape and integrity, becomes weak and unable to withstand the internal osmotic pressure. patsnap.comoup.com

Molecular Dynamics and Computational Simulations of this compound-PBP Interactions

Molecular dynamics (MD) simulations and other computational methods provide powerful insights into the atomic-level interactions between this compound and its target, the Penicillin-Binding Proteins (PBPs). These techniques allow researchers to model the dynamic behavior of the drug-protein complex over time, revealing crucial details about binding affinity, the specific amino acids involved in the interaction, and the resulting conformational changes in the protein structure.

Binding Affinity and Energetics

Computational docking and binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are used to predict the strength of the interaction between this compound and the PBP active site. A more negative binding energy value typically indicates a stronger and more stable interaction.

Studies have reported varying binding energies for amoxicillin depending on the specific PBP and the computational method used. For instance, in one study involving Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA), amoxicillin demonstrated a binding energy of -16.70 kcal/mol. scienceopen.com Another study calculated a binding free energy of -21.54 kcal/mol for amoxicillin at the active site of PBP2a. nih.gov A separate analysis using a different computational approach reported a binding energy of -52.26 kcal/mol for amoxicillin with PBP2a, highlighting how methodological differences can influence results. biorxiv.org

| PBP Target | Bacterial Source | Reported Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| PBP2a | MRSA | -16.70 | scienceopen.com |

| PBP2a | S. aureus | -21.54 | nih.gov |

| PBP2a | MRSA | -52.26 | biorxiv.org |

Key Amino Acid Interactions

MD simulations identify the specific amino acid residues that form the binding pocket and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds) with this compound. The catalytic serine residue within the PBP active site is a critical point of interaction.

In PBP2a of MRSA: this compound has been shown to form a network of hydrogen bonds with several polar residues in the active site, including Ser404, Thr601, Ser599, His584, and Ser462. scienceopen.com The key catalytic residue, Ser404, plays a paramount role by forming a strong hydrogen bond with the carboxylic hydroxyl group of the amoxicillin molecule. scienceopen.com

In PBP1A of Helicobacter pylori: The interaction begins with the catalytic Ser368 attacking the β-lactam ring to form a covalent acyl-enzyme complex. This covalent bond is further stabilized by numerous non-covalent interactions with surrounding residues, such as Gly367, Ala369, Ile370, Lys371, Tyr416, Ser433, Thr541, and Thr556.

In PBP of Staphylococcus epidermidis: Computational models show amoxicillin forming a hydrogen bond with the main-chain of residue T239 and a parallel-displaced pi-stacking interaction with Y238. emerginginvestigators.org

| PBP Target | Bacterial Source | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| PBP2a | MRSA | Ser404, Thr601, Ser599, His584, Ser462 | Hydrogen Bonds | scienceopen.com |

| PBP1A | H. pylori | Ser368 | Covalent Bond | |

| PBP1A | H. pylori | Gly367, Ala369, Ile370, Lys371, Tyr416, etc. | Non-covalent Interactions | |

| PBP | S. epidermidis | T239, Y238 | Hydrogen Bond, Pi-stacking | emerginginvestigators.org |

Conformational Stability and Dynamics

Molecular Mechanisms of Bacterial Resistance to L Amoxicillin

Enzymatic Inactivation: Beta-Lactamase Production

The most prevalent mechanism of resistance to L-amoxicillin is the production of beta-lactamase enzymes. msdmanuals.commicrobenotes.com These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of this compound, rendering the antibiotic ineffective. microbenotes.comwikipedia.org

Beta-lactamases are broadly categorized into two major groups based on their catalytic mechanism: serine beta-lactamases (SBLs) and metallo-beta-lactamases (MBLs). biomolther.orgresearchgate.netresearchgate.net

Serine Beta-Lactamases (SBLs): SBLs, which include Ambler classes A, C, and D, utilize a serine residue in their active site for catalysis. biomolther.orgresearchgate.netmdpi.com The hydrolysis mechanism is a two-step process:

Acylation: A catalytic serine residue attacks the carbonyl carbon of the beta-lactam ring, forming a covalent acyl-enzyme intermediate. biomolther.orgnih.govebi.ac.ukresearchgate.net This step is initiated by the deprotonation of the serine hydroxyl group. ebi.ac.ukmicrobiologyresearch.org

Deacylation: A water molecule, activated by a general base, attacks the acyl-enzyme intermediate, releasing the hydrolyzed, inactive antibiotic and regenerating the free enzyme. biomolther.orgresearchgate.netmicrobiologyresearch.org

Metallo-Beta-Lactamases (MBLs): MBLs, belonging to Ambler class B, require one or two zinc ions (Zn²⁺) in their active site. msdmanuals.commdpi.comstreck.com These zinc ions coordinate a water molecule, which then acts as a nucleophile to directly attack the beta-lactam ring, hydrolyzing it without forming a covalent intermediate. biomolther.orgresearchgate.netmicrobiologyresearch.org

The Ambler classification system categorizes beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. researchgate.netmdpi.comstreck.com This classification reflects their structural and functional diversity.

| Ambler Class | Catalytic Mechanism | Key Characteristics Affecting this compound | Examples |

| A | Serine-based | Often plasmid-encoded and can include extended-spectrum β-lactamases (ESBLs) that hydrolyze penicillins and cephalosporins. msdmanuals.commicrobenotes.commdpi.com | TEM, SHV, CTX-M |

| B | Zinc-dependent (Metallo) | Broad-spectrum, hydrolyzing most beta-lactams, including carbapenems. Not inhibited by traditional beta-lactamase inhibitors like clavulanic acid. msdmanuals.comstreck.com | NDM, VIM, IMP |

| C | Serine-based | Typically chromosomal, primarily active against cephalosporins but can also hydrolyze penicillins. msdmanuals.commdpi.com | AmpC |

| D | Serine-based | Known as oxacillinases (OXAs), they primarily hydrolyze narrow-spectrum penicillins like amoxicillin (B794). msdmanuals.com | OXA variants |

Data sourced from multiple references. msdmanuals.commicrobenotes.commdpi.comstreck.com

The structural diversity within these classes is vast, with minor changes in amino acid sequence, even distant from the active site, leading to significant variations in substrate specificity and hydrolytic efficiency. oup.comuliege.beasm.org

To counteract beta-lactamase-mediated resistance, this compound is often combined with a beta-lactamase inhibitor, such as clavulanic acid. mdpi.compexacy.comdrugs.com These inhibitors protect this compound from degradation. mdpi.comnih.gov

Clavulanic acid functions as a "suicide inhibitor" or mechanism-based irreversible inhibitor. wikipedia.orgresearchgate.netgenscript.comuniroma1.it The mechanism involves:

Binding: Clavulanic acid, structurally similar to penicillin, binds to the active site of the beta-lactamase enzyme. wikipedia.orgresearchgate.net

Acylation: The catalytic serine residue of the beta-lactamase attacks the beta-lactam ring of clavulanic acid, forming an acyl-enzyme intermediate, similar to the process with penicillin. wikipedia.orgresearchgate.net

Irreversible Inactivation: The clavulanic acid intermediate is highly reactive and undergoes further chemical rearrangement. This restructured molecule then covalently bonds with another amino acid residue in the active site, leading to the permanent inactivation of the enzyme. wikipedia.orgresearchgate.net

By irreversibly inactivating the beta-lactamase, clavulanic acid allows the co-administered this compound to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect. pexacy.comresearchgate.net

Classification and Structural Diversity of Beta-Lactamases Affecting this compound Efficacy

Alterations in Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance involves modifications to the bacterial enzymes that this compound targets: the penicillin-binding proteins (PBPs). researchgate.netnih.gov PBPs are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. researchgate.netnih.gov

Bacteria can acquire resistance through genetic mutations in the genes encoding PBPs. researchgate.netnih.govnih.gov A well-studied example is the acquisition of the mecA gene in staphylococci, which is a hallmark of methicillin-resistant Staphylococcus aureus (MRSA). nih.govwikipedia.orgnih.govfrontiersin.org

The mecA gene codes for a novel PBP, known as PBP2a. nih.govwikipedia.orgnih.govfrontiersin.orgmdpi.com

In other bacteria, such as Streptococcus pneumoniae, resistance arises from the proliferation of "mosaic" PBP genes, which contain numerous mutations that alter the protein's structure. nih.govebi.ac.uk

These mutations, even those located far from the active site, can collectively alter the charge, polarity, and flexibility of the region surrounding the catalytic center. nih.govebi.ac.uk This increased flexibility, or "active site breathing," is thought to be a common mechanism for preventing beta-lactam binding. nih.govebi.ac.uk

The structural changes in PBPs resulting from genetic mutations lead to a significant reduction in the binding affinity of this compound and other beta-lactam antibiotics. nih.govasm.org

Genetic Mutations Leading to Structural Modifications of PBP Active Sites

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively expel a wide array of toxic substances, including antibiotics like this compound, from the cell. nih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the Penicillin-Binding Proteins (PBPs), in sufficient quantities to be effective. nih.govsrce.hr

In Gram-negative bacteria, the most significant efflux pumps associated with multi-drug resistance (MDR) belong to the Resistance-Nodulation-cell Division (RND) superfamily. unica.itresearchgate.net These pumps are complex tripartite systems that span the entire bacterial cell envelope, consisting of:

An inner membrane protein (e.g., AcrB, MexB) that recognizes and binds the substrate using proton motive force for energy. nih.gov

A periplasmic adaptor protein (e.g., AcrA, MexA) that bridges the inner and outer membrane components. unica.it

An outer membrane channel (e.g., TolC) that forms the exit duct for the substrate to be expelled from the cell. nih.govbmbreports.org

Substrate specificity varies among different RND pumps. For instance, in Escherichia coli, AcrB has a very broad substrate profile, capable of transporting various classes of antibiotics including certain β-lactams, macrolides, and fluoroquinolones. nih.gov Its close homolog, AcrD, shows a more limited substrate range but has a higher affinity for more hydrophilic compounds, including aminoglycosides and specific anionic β-lactams. unica.itmdpi.com The specificity is determined by the amino acid residues within the binding pockets of the inner membrane transporter. unica.itmdpi.com For example, specific arginine residues in AcrD are key to its ability to recognize negatively charged β-lactams. unica.it

Table 1: Major Efflux Pump Families in Bacteria

| Efflux Pump Family | Energy Source | Key Components (Gram-Negative Example) | Example Substrates |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Inner Membrane: AcrB/MexB; Periplasmic Adaptor: AcrA/MexA; Outer Membrane: TolC/OprM | β-lactams, fluoroquinolones, macrolides, detergents |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Single-component transmembrane protein | Tetracyclines, fluoroquinolones |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | Two transmembrane domains, two nucleotide-binding domains | Macrolides, various drugs |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | Small transmembrane proteins | Quaternary ammonium (B1175870) compounds, dyes |

Efflux pumps are a primary contributor to both the intrinsic and acquired resistance of bacteria. oup.com The overexpression of chromosomally encoded pumps, such as the AcrAB-TolC system in E. coli or MexAB-OprM in Pseudomonas aeruginosa, is a common mechanism leading to reduced susceptibility to a range of antibiotics, including this compound. bmbreports.orgmdpi.com While pump overexpression alone may only confer low-level resistance, it provides a crucial survival advantage, allowing the bacteria to persist under antibiotic pressure and acquire additional, high-level resistance mechanisms, such as mutations in the target proteins. mdpi.com

The broad substrate specificity of many efflux pumps means that exposure to one type of antibacterial agent can select for the overexpression of a pump that confers resistance to multiple, structurally unrelated drug classes. oup.comfrontiersin.org This makes efflux systems a major driver of the multi-drug resistance (MDR) phenotype observed in many clinical pathogens. frontiersin.org The development of efflux pump inhibitors (EPIs) is an area of active research, aiming to restore the efficacy of existing antibiotics by blocking this resistance mechanism. bmbreports.orgoup.com

Molecular Architecture and Substrate Specificity of Bacterial Efflux Pumps

Reduced Outer Membrane Permeability

The outer membrane of Gram-negative bacteria acts as a selective permeability barrier, controlling the entry of substances into the cell. nih.govpnas.org For hydrophilic antibiotics like this compound, the primary route of entry is through water-filled protein channels called porins. nih.govcrstoday.com Bacteria can develop resistance by modifying this barrier to restrict antibiotic influx, often in conjunction with other mechanisms like efflux pumps or enzymatic degradation. nih.govnih.gov

Bacteria can limit the uptake of this compound by altering their porin channels in two principal ways:

Reduced Expression or Loss of Porins: A common resistance strategy is the downregulation or complete loss of major porin proteins, such as OmpF and OmpC in E. coli or their homologs OmpK35 and OmpK36 in Klebsiella pneumoniae. nih.govasm.org The loss of these channels significantly decreases the permeability of the outer membrane to hydrophilic β-lactams. nih.govmdpi.com Clinical isolates resistant to β-lactams frequently exhibit a lack of one or more major porins. nih.gov The loss of OmpF, which generally forms a larger channel, is often associated with resistance to antibiotics like ampicillin (B1664943) and amoxicillin. mdpi.com

Mutations Leading to Altered Porin Function: Bacteria can acquire mutations in the genes encoding porin proteins. These mutations can lead to structural changes that narrow the channel's constriction zone or alter the electrostatic potential within the pore, making it less favorable for the passage of charged molecules like this compound. nih.govacs.org For example, insertions of amino acids in the L3 loop of OmpK36 in K. pneumoniae have been shown to constrict the pore and confer carbapenem (B1253116) resistance. acs.org

Table 2: Porin Modifications and Impact on this compound Resistance

| Modification Type | Bacterial Species Example | Porin(s) Affected | Consequence for this compound |

|---|---|---|---|

| Loss of Expression | Enterobacter aerogenes | Omp35/Omp36 | Decreased influx, increased resistance |

| Downregulation | Klebsiella pneumoniae | OmpK35 | Reduced entry, contributes to cephalosporin (B10832234) resistance |

| Mutational Constriction | Klebsiella pneumoniae | OmpK36 | Narrower pore, reduced carbapenem/β-lactam entry. acs.org |

| Altered Channel Electrostatics | Escherichia coli | OmpC | Changed electric field hinders antibiotic passage. acs.org |

The stability and barrier function of the outer membrane are heavily dependent on the structure of its lipopolysaccharide (LPS) component. pnas.org The outer leaflet of the membrane is composed almost exclusively of LPS, which consists of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide. pnas.org Lipid A molecules are cross-linked by divalent cations, creating a tightly packed and highly stable barrier. pnas.org

Modifications to Porin Channels Affecting this compound Entry

Genetic and Molecular Basis of Resistance Dissemination

The rapid spread of antibiotic resistance among bacterial populations is largely driven by the transfer of resistance genes, a process known as horizontal gene transfer (HGT). nih.gov Bacteria can acquire genes encoding for β-lactamases, efflux pumps, or target-modifying enzymes from other bacteria, even those of different species. srce.hrfrontiersin.org This genetic exchange is facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgnih.gov

The primary mechanisms of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through a pilus. nih.gov Resistance plasmids are self-replicating DNA molecules that can carry multiple resistance genes, facilitating the simultaneous acquisition of resistance to several antibiotic classes (MDR). frontiersin.org

Transformation: This involves the uptake and incorporation of free DNA from the environment, which may have been released by lysed bacteria. nih.gov Competent bacteria, like Streptococcus pneumoniae, can acquire genes for altered Penicillin-Binding Proteins through this mechanism. nih.gov

Transduction: In this process, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria).

Integrons are genetic elements that can capture and express gene cassettes, particularly those encoding antibiotic resistance. srce.hr Located on both plasmids and chromosomes, they play a crucial role in the accumulation and dissemination of resistance genes, contributing to the evolution of MDR pathogens. srce.hr

Horizontal Gene Transfer (HGT) Mechanisms (Conjugation, Transformation, Transduction) of Resistance Genes

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacteria, allowing for the exchange of genetic material between different species and genera. mdpi.comnih.gov This process facilitates the swift adaptation of bacterial populations to the selective pressure of antibiotics like this compound. mdpi.com The three main mechanisms of HGT are conjugation, transformation, and transduction. mdpi.comfrontiersin.org

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact, often mediated by a pilus. mdpi.comfrontiersin.org Conjugation is considered a highly efficient and prevalent method for the spread of antibiotic resistance genes in nature. mdpi.comcdnsciencepub.com For instance, in Haemophilus influenzae, the blaTEM-1 gene, which confers resistance to amoxicillin, is frequently transferred via integrative conjugative elements (ICEs), a type of mobile genetic element that can be transferred by conjugation. asm.org Studies have also demonstrated the conjugative transfer of plasmids carrying β-lactamase genes like blaTEM-1, blaCTX-M-15, and blaCMY-42 in Escherichia coli isolated from aquatic environments, highlighting the role of conjugation in disseminating resistance beyond clinical settings. frontiersin.orgresearchgate.net A study on human-associated commensal E. coli found that F plasmids were the primary carriers of acquired resistance genes, which are transferred via conjugation. asm.org

Transformation: Bacteria can also acquire resistance genes by taking up naked DNA from their environment, a process known as natural transformation. nih.gov This extracellular DNA may be released from lysed bacterial cells and can contain resistance genes located on plasmids or chromosomal fragments. nih.gov While perhaps a simpler form of HGT, transformation is a critical phenomenon in the spread of antibiotic resistance. mdpi.com For example, naturally competent species like Neisseria gonorrhoeae, Vibrio cholerae, and Streptococcus pneumoniae can acquire antibiotic resistance through this mechanism. nih.gov Laboratory studies have shown that Acinetobacter baylyi can take up a plasmid (pWH1266) encoding ampicillin resistance from the environment, demonstrating the potential for transformation to spread this compound resistance. oup.com

Transduction: In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors, transferring bacterial DNA, including resistance genes, from one bacterium to another. jmb.or.krnih.gov During the phage replication cycle, fragments of the host bacterium's DNA can be accidentally packaged into new phage particles. When these phages infect a new bacterium, they inject the previously packaged DNA, which can then be integrated into the recipient's genome. jmb.or.kr Research has detected β-lactamase genes, such as blaTEM and blaCTX-M, within phage DNA isolated from environmental sources like urban sewage and river water, indicating that phages serve as environmental reservoirs for these resistance genes. frontiersin.orgplos.org One study successfully demonstrated the transfer of a metallo-β-lactamase gene to a susceptible Staphylococcus aureus strain via phage transduction, resulting in increased resistance to β-lactam antibiotics. jmb.or.kr Another study identified various β-lactamase genes (blaOXA-2, blaPSE-1, blaPSE-4) in bacteriophages from sewage, suggesting their role in the dissemination of these resistance determinants. nih.gov

| HGT Mechanism | Description | Example related to this compound Resistance |

| Conjugation | Direct transfer of genetic material between bacterial cells in contact. mdpi.com | Transfer of integrative conjugative elements (ICEs) carrying the blaTEM-1 gene in Haemophilus influenzae. asm.org |

| Transformation | Uptake and integration of naked DNA from the environment. nih.gov | Acinetobacter baylyi acquiring a plasmid with an ampicillin resistance gene. oup.com |

| Transduction | Transfer of bacterial DNA by bacteriophages. jmb.or.kr | Phages carrying blaTEM and blaCTX-M genes found in environmental water samples. frontiersin.orgplos.org |

Role of Plasmids and Transposable Elements in this compound Resistance Spread

Plasmids and transposable elements are key mobile genetic elements (MGEs) that facilitate the acquisition and spread of antibiotic resistance genes, including those conferring resistance to this compound. mdpi.comnih.gov

Plasmids: These are extrachromosomal, self-replicating DNA molecules that can be readily transferred between bacteria, often through conjugation. mdpi.comwikipedia.org Resistance plasmids frequently carry multiple resistance genes, contributing to the emergence of multidrug-resistant (MDR) strains. wikipedia.org For example, small, non-conjugative plasmids have been identified as carriers of the blaTEM-1 gene in H. influenzae. asm.org In E. coli, F plasmids are major carriers of antibiotic resistance genes. asm.org A variety of plasmid types, including IncF, IncI, IncA/C, IncL, and IncN, are known to carry a wide array of resistance genes in Enterobacteriaceae. wikipedia.orgoup.comtandfonline.com

Transposable Elements (Transposons and Insertion Sequences): These are segments of DNA, often called "jumping genes," that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.comembl.org This mobility plays a crucial role in the dissemination of resistance genes. mdpi.com

Transposons: These elements often carry additional genes, such as those for antibiotic resistance. mdpi.com For instance, the blaTEM-1 gene is frequently associated with transposons like Tn2 and Tn3. The insertion of these transposons into plasmids facilitates the rapid spread of amoxicillin resistance. The presence of insertion sequence IS26 upstream of blaTEM-1 has been reported in multiple studies of E. coli. frontiersin.org Complex transposons, such as Tn1403, can carry multiple resistance genes, including those for β-lactams. nih.gov

Integrons: These are genetic platforms that can capture and express gene cassettes, which are small mobile elements typically containing a single gene, often an antibiotic resistance gene. youtube.com Integrons themselves are not mobile but are often located on transposons and plasmids, which facilitates their transfer. nih.gov Class 1 integrons are the most common and are frequently found in clinical Gram-negative bacteria, carrying a variety of resistance gene cassettes, including those for β-lactamases. mdpi.comnih.govnih.gov The activity of the integron's integrase enzyme, which can be induced by antibiotic stress, allows bacteria to shuffle their gene cassettes, potentially leading to increased expression of resistance genes. elifesciences.org

| Mobile Genetic Element | Role in this compound Resistance | Specific Examples |

| Plasmids | Carry and transfer resistance genes between bacteria via conjugation. mdpi.com | pA1209 plasmid carrying blaTEM-1 in H. influenzae. asm.org IncF plasmids in E. coli. asm.org |

| Transposons | "Jump" between DNA molecules, carrying resistance genes with them. mdpi.com | Tn2 and Tn3 carrying blaTEM-1. IS26 found upstream of blaTEM-1 in E. coli. frontiersin.org |

| Integrons | Capture and express antibiotic resistance gene cassettes. youtube.com | Class 1 integrons carrying β-lactamase gene cassettes in various Gram-negative bacteria. mdpi.comnih.gov |

Emerging Resistance Mechanisms and Adaptive Evolutionary Pathways to this compound

Bacterial resistance to this compound is a dynamic process, with new mechanisms and evolutionary pathways continually emerging. Resistance is often not due to a single mechanism but is multifactorial, involving a combination of different genes and mutations. asm.org

One significant area of emerging resistance is the evolution of β-lactamases. For example, inhibitor-resistant TEMs (IRTs) are variants of the common TEM β-lactamases that have developed mutations making them less susceptible to β-lactamase inhibitors like clavulanic acid, which is often combined with amoxicillin. nih.govelsevier.es A study in France found an increasing frequency of amoxicillin-clavulanate resistance in E. coli due to the production of IRT enzymes over a three-year period. nih.gov Furthermore, new variants of existing β-lactamases continue to be discovered. For instance, a novel blaTEM variant, TEM-163, was identified in an E. coli strain, contributing to amoxicillin-clavulanate resistance through overproduction of the enzyme. elsevier.esnih.gov

The evolutionary pathways to amoxicillin resistance can be influenced by various factors, including the environment. mdpi.com Laboratory evolution experiments have shown that the type of growth medium can affect the evolutionary trajectories of E. coli towards amoxicillin-clavulanic acid resistance, highlighting the complexity of predicting resistance evolution. frontiersin.org These studies suggest that the fitness costs associated with resistance mutations can vary depending on the environmental conditions.

The concept of a "resistome" encompasses all antibiotic resistance genes in both pathogenic and non-pathogenic bacteria, including those in environmental reservoirs. mdpi.com There is growing evidence that environmental bacteria serve as a source of resistance genes for clinical pathogens. The ongoing adaptive evolution of resistance genes like blaTEM shows significant genetic variability and evidence of interspecies gene transfer, indicating a continuous evolutionary process. nih.gov The duplication of resistance genes, often linked to transposons, not only increases the level of resistance but may also provide a template for the evolution of resistance to new drugs. duke.edu Understanding these complex evolutionary dynamics and the full scope of the resistome is critical for forecasting and mitigating the future spread of this compound resistance. oup.com

Degradation Pathways and Environmental Transformation of L Amoxicillin

Abiotic Degradation Pathways

Abiotic degradation involves chemical and physical processes that occur without the intervention of microorganisms. For L-Amoxicillin, the most significant abiotic pathways include hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation of the Beta-Lactam Ring in Aqueous Media

The defining structural feature of this compound is its four-membered β-lactam ring, which is the primary target for its antibacterial action. wikipedia.org This strained ring is also highly susceptible to hydrolysis, a chemical reaction with water that leads to its cleavage and the inactivation of the antibiotic. wikipedia.orgscirp.orgresearchgate.net This process is a major degradation pathway for amoxicillin (B794) in aqueous environments. scirp.orgresearchgate.net

The hydrolysis of the β-lactam ring results in the formation of several degradation products, most notably amoxicilloic acid (also referred to as penicilloic acid). mdpi.comnih.govacs.org This reaction can be catalyzed by changes in pH. researchgate.net Alkaline conditions, in particular, lead to the rapid opening of the β-lactam ring. mdpi.com Studies have shown that complete hydrolysis can be achieved in alkaline solutions (e.g., 0.2 N NaOH), confirming the instability of the ring under these conditions. scirp.orgmdpi.com The degradation follows pseudo-first-order kinetics across a wide pH range (1 to 10), with the minimum reaction rate observed around pH 6. dovepress.com Both citrate (B86180) and phosphate (B84403) buffers have been noted to have a marked catalytic effect on this degradation. dovepress.com

In addition to simple hydrolysis, this compound can also undergo an autocatalytic reaction where the amino group on its side chain acts as a nucleophile, attacking the β-lactam ring of another amoxicillin molecule. dovepress.com This leads to the formation of dimers and subsequent polymers, a process dependent on the initial concentration of the antibiotic. dovepress.com

Photolytic Degradation Mechanisms and Identification of Photo-Transformation Products

Photolysis, or degradation by light, is another critical abiotic pathway for this compound in surface waters. The process can occur through two main mechanisms:

Direct Photolysis : Amoxicillin absorbs solar radiation, causing it to enter an excited state which then leads to its transformation into various degradation products. nih.govmdpi.com

Indirect Photolysis : Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and produce reactive oxygen species like hydroxyl radicals. nih.govmdpi.comnih.gov These radicals then react with and degrade the amoxicillin molecule. nih.govnih.gov

Research has identified numerous photo-transformation products of this compound. researchgate.net The opening of the β-lactam ring is a common outcome, leading to compounds such as amoxicilloic acid and its sulfur-oxidized form (AMX-S oxide). researchgate.net Further transformations can result in a variety of other byproducts. researchgate.net One major degradation product found in wastewater and river water is amoxicillin diketopiperazine. acs.orgmdpi.com

Table 1: Identified Photo-Transformation Products of this compound

| Transformation Product Name | Molecular Formula | Reference |

|---|---|---|

| Amoxicillin penicilloic acid (Amoxicilloic acid) | C16H21N3O6S | nih.govacs.org |

| Amoxicillin diketopiperazine-2',5'-dione | C16H19N3O5S | mdpi.comacs.orgmdpi.com |

| Amoxicillin penilloic acid | C15H19N3O4S | nih.govacs.org |

| 3-(4-hydroxyphenyl)pyrazinol | C10H8N2O | nih.govacs.org |

| Amoxicillin-S-oxide | C16H19N3O6S | researchgate.net |

| Polycyclic byproduct from photolysis | C24H36O5 | mdpi.com |

Oxidative Degradation Processes (e.g., Chlorination) and Byproduct Formation

Oxidative processes, such as those used in wastewater treatment, can effectively degrade this compound. Chlorination, a common disinfection method, leads to rapid and extensive degradation of the antibiotic. mdpi.com The reaction between amoxicillin and hypochlorite (B82951) (the active agent in chlorination) is highly effective, leading to almost complete mineralization under certain conditions. mdpi.com

The efficiency of chlorination is pH-dependent, with studies showing 95-96% mineralization at pH 9, compared to approximately 80% at pH 7 and just under 70% at pH 3 within minutes of treatment. mdpi.com The process generates a large number of transformation byproducts through various reactions targeting the β-lactam ring, the phenol (B47542) group, and other parts of the molecule. mdpi.com In one study, 16 distinct degradation byproducts were isolated and characterized following chlorination experiments. mdpi.com The presence of chloride ions can also enhance electrochemical oxidation, transforming a process with minimal degradation into one that achieves significant mineralization. scirp.orgoalib.com

Table 2: Identified Byproducts from the Chlorination of this compound

| Byproduct ID | Brief Description/Proposed Structure | Reference |

|---|---|---|

| DP1 - DP16 | A series of 16 byproducts were isolated, including compounds resulting from reactions such as hydroxylation, dichlorination of the phenol ring, and cleavage of the β-lactam ring. One newly identified byproduct was among the sixteen. | mdpi.com |

Influence of Environmental Factors on Abiotic Degradation Kinetics (pH, Presence of Photosensitizers, Mineralogical Impacts)

The rate at which this compound degrades abiotically is significantly influenced by various environmental factors.

Presence of Photosensitizers: Dissolved organic matter (DOM), such as humic acids, and inorganic ions like nitrate (NO₃⁻) and iron (Fe³⁺) can act as photosensitizers. frontierspartnerships.orgmdpi.com Humic acids can slightly increase the dissipation of amoxicillin, potentially through adsorption or by acting as a sensitizer. frontierspartnerships.orgresearchgate.net The presence of NaNO₃ and FeCl₃ has been shown to dramatically increase photolytic degradation. frontierspartnerships.org For instance, in the presence of 500 mg/L of FeCl₃, amoxicillin experienced 100% dissipation both in the dark and under simulated sunlight. frontierspartnerships.orgmdpi.com

Mineralogical Impacts: The presence of common environmental minerals can also affect degradation. Anatase (a form of TiO₂), a semiconductor mineral found in soil particles, acts as a photocatalyst and significantly accelerates amoxicillin degradation in the presence of light. researchgate.netnih.govmdpi.com One study found that anatase increased the degradation rate by 4.5-fold compared to light exposure alone. researchgate.netnih.gov Interestingly, anatase also enhanced degradation in the dark, suggesting a catalytic effect independent of light. nih.govmdpi.com Conversely, the clay mineral kaolinite (B1170537) was found to diminish amoxicillin degradation under irradiation, likely by acting as an adsorbent and limiting light penetration. researchgate.netnih.gov

Table 3: Influence of Environmental Factors on this compound Degradation Kinetics

| Factor | Condition | Observed Effect | Reference |

|---|---|---|---|

| pH (Photolysis) | pH 4.0 | Half-life of 8.8 hours | frontierspartnerships.org |

| pH 5.5 | Half-life of 9.9 hours | frontierspartnerships.org | |

| pH 7.2 | Half-life of 7.7 hours | frontierspartnerships.org | |

| Photosensitizers (Photolysis) | NaNO₃ | Greatly increased degradation under simulated sunlight. | frontierspartnerships.org |

| FeCl₃ (500 mg/L) | 100% dissipation of amoxicillin, both with and without light. | frontierspartnerships.orgmdpi.com | |

| Minerals (Photolysis) | Anatase (TiO₂) | Increased degradation rate 4.4-fold in light (Half-life: 89.6 h). Also increased degradation in dark. | nih.govmdpi.com |

| Kaolinite | Decreased degradation rate in light (Half-life: 660 h). | nih.gov |

Biotic Degradation Pathways: Microbial Transformation

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily bacteria and fungi. This is a key process for the removal of many organic pollutants from the environment.

Isolation and Characterization of Microorganisms Involved in this compound Biodegradation

Several studies have focused on isolating and identifying bacteria capable of degrading this compound, often from environments with a history of antibiotic exposure like wastewater sludge or manure. sums.ac.irmdpi.commdpi.com These microorganisms can utilize the antibiotic as a source of carbon and energy, breaking it down into simpler, non-toxic compounds. nih.gov

The primary mechanism of bacterial resistance and degradation is the production of β-lactamase enzymes, which specifically cleave the amide bond in the β-lactam ring, inactivating the antibiotic. wikipedia.org Research has successfully isolated and characterized a number of bacterial genera with the ability to degrade amoxicillin.

Table 4: Examples of Microorganisms Involved in this compound Biodegradation

| Microorganism | Key Findings | Reference |

|---|---|---|

| Stenotrophomonas sp. (strain WA5) | Isolated via selective enrichment; capable of using amoxicillin as a sole source of carbon and energy. | nih.gov |

| Acinetobacter baumannii | Isolated from pharmaceutical factory wastewater; achieved 93% amoxicillin removal in a fluidized bed reactor. | ardascience.comresearchgate.net |

| Klebsiella pneumoniae | Isolated from pharmaceutical factory wastewater; achieved 91% amoxicillin removal in a fluidized bed reactor. | ardascience.comresearchgate.net |

| Pseudomonas sp. (strains SF1, A12) | Isolated from wastewater sludge; showed significant amoxicillin degradation capabilities under aerobic conditions. | mdpi.comresearchgate.net |

| Bacillus sp. (strain B) | Isolated from wastewater sludge; demonstrated 89.1% degradation of amoxicillin under anaerobic conditions after 15 days. | mdpi.com |

| Enterobacter sp. | Identified as a dominant amoxicillin-degrading bacterium in one study. | tci-thaijo.org |

| Bacterial Consortium | A consortium of isolates (AMX-5a + AMX-7a) achieved 73.31% degradation after 72 hours. | researchgate.net |

| Proteobacteria, Bacteroidetes, Actinobacteria | Identified as dominant phyla for amoxicillin removal and mineralization in an activated sludge process. | nih.gov |

Enzymatic Processes and Novel Degradation Pathways in Microbial this compound Transformation

The primary enzymatic degradation pathway for this compound involves the action of β-lactamase enzymes produced by various bacteria. wikipedia.orgresearchgate.net These enzymes catalyze the hydrolysis of the amide bond within the four-membered β-lactam ring, a core structural feature of penicillin-type antibiotics. researchgate.netwikipedia.org This cleavage results in the inactivation of the antibiotic's antibacterial properties. researchgate.net The most common product of this enzymatic hydrolysis is amoxicillin penicilloic acid. researchgate.netwikipedia.org

β-lactamases are a diverse group of enzymes and are classified into different molecular classes (A, B, C, and D). mdpi.com Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for their activity. mdpi.com The prevalence of bacteria capable of producing these enzymes is a significant factor in the environmental degradation of this compound. For instance, TEM-1, a class A β-lactamase, is commonly found in Gram-negative bacteria like E. coli and is a major contributor to ampicillin (B1664943) resistance, a closely related penicillin. wikipedia.org

Identification and Spectroscopic Characterization of this compound Degradation Products

The transformation of this compound results in several degradation products, which have been identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Formation and Isomerism of Amoxicillin Diketopiperazine

Amoxicillin diketopiperazine is a significant degradation product formed through an intramolecular cyclization reaction. nih.gov This process typically follows the initial hydrolysis of the β-lactam ring to form amoxicillin penicilloic acid. Under certain conditions, such as in a basic medium, the amino group of the penicilloic acid can perform a nucleophilic attack on a carbonyl group, leading to the formation of a stable six-membered diketopiperazine ring with the concurrent loss of a water molecule. researchgate.netnih.gov

This degradation product exists as isomers, specifically the (2R)-piperazine-2',5'-dione and its (2S)-epimer. researchgate.net It has been noted that the (2R)-epimer can readily convert to the (2S)-epimer in acidic solutions, eventually reaching an equilibrium ratio. researchgate.net The structural isomers of amoxicillin diketopiperazine have been confirmed through various spectroscopic methods, including ¹H NMR, ¹³C NMR, and two-dimensional NMR. researchgate.net

Amoxicillin Penicilloic Acid and Amoxicillin Penilloic Acid Derivatives

As previously mentioned, amoxicillin penicilloic acid is a primary hydrolysis product of this compound, formed by the opening of the β-lactam ring. nih.govtaylorandfrancis.com This transformation can be mediated by β-lactamase enzymes or occur abiotically under certain pH conditions. researchgate.netnih.gov Amoxicillin penicilloic acid is characterized by the presence of two carboxylic acid groups. researchgate.net

Amoxicillin penilloic acid is another degradation derivative. nih.govnih.gov It is formed from amoxicillin penicilloic acid through decarboxylation, the loss of a carboxyl group as carbon dioxide. nih.gov This process leads to the formation of stereoisomeric forms of amoxicillin penilloic acid. nih.govdrugfuture.com The structures of both penicilloic and penilloic acid derivatives have been confirmed through mass spectrometry and NMR analysis. nih.gov

Other Significant Abiotic and Biotic Transformation Products

In addition to the aforementioned products, this compound can be transformed into other significant compounds through both abiotic and biotic processes. These include:

Amoxicillin-S-oxide : This oxidation product is formed, particularly under sunlight irradiation, a process that can be enhanced by natural photosensitizers like humic acids found in secondary effluents. researchgate.net

Phenol hydroxypyrazine : This compound has been identified as a degradation product in aqueous solutions under controlled conditions. nih.gov

Hydroxylated Amoxicillin : The hydroxylation of the parent compound has been observed as a degradation pathway. taylorandfrancis.com

The following table summarizes some of the key transformation products of this compound.

| Transformation Product | Formation Pathway |

| Amoxicillin Penicilloic Acid | Enzymatic (β-lactamase) or abiotic hydrolysis of the β-lactam ring. researchgate.netnih.govtaylorandfrancis.com |

| Amoxicillin Diketopiperazine | Intramolecular cyclization of amoxicillin penicilloic acid. researchgate.netnih.gov |

| Amoxicillin Penilloic Acid | Decarboxylation of amoxicillin penicilloic acid. nih.gov |

| Amoxicillin-S-oxide | Photolysis (sunlight irradiation), enhanced by photosensitizers. researchgate.net |

| Phenol hydroxypyrazine | Degradation in aqueous solutions. nih.gov |

| Hydroxylated Amoxicillin | Hydroxylation. taylorandfrancis.com |

Environmental Fate and Persistence of this compound and its Transformation Products

The environmental fate of this compound is marked by its relatively rapid degradation. researchgate.netmdpi.com However, the parent compound and its transformation products are still detected in various aquatic compartments. researchgate.net

Occurrence and Distribution in Aquatic Environments (Wastewater, Surface Waters)

This compound and its degradation products are frequently found in wastewater treatment plant (WWTP) influents and effluents, as well as in surface waters. unina.itnih.gov The concentrations can vary significantly depending on the location and season. mdpi.com

Although this compound is often considered to have a short retention time in the environment due to its reactive β-lactam ring, it is still detected in various water bodies. nih.govmdpi.com For instance, concentrations in raw sewage can range from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. nih.govmdpi.com In some cases, much higher concentrations have been reported in industrial wastewater. unina.it

Studies have reported a wide range of amoxicillin concentrations globally. For example, concentrations in the µg/L range have been detected in the influent and effluent of WWTPs. unina.it In surface waters, concentrations can also vary, with some studies in Italy reporting levels as high as 5700 ng/L. mdpi.com A study on the River Yamuna in India detected an average concentration of about 1234.7 ng/mL at one site post-monsoon. mdpi.com

The transformation products of this compound are also present in aquatic environments. For example, amoxicillin diketopiperazine has been confirmed in wastewater effluents in Israel and in river water in Spain. nih.govmdpi.com In one study, amoxicillin penicilloic acid was detected at several micrograms per liter in secondary effluent, while amoxicillin diketopiperazine was found at 0.5 µg/L. nih.gov The latter was also detected in groundwater at a concentration of 0.03 µg/L. nih.gov

The following interactive data table provides examples of reported concentrations of this compound in various aquatic environments.

| Location | Water Source | Concentration Range |

| Australia | Raw Sewage | 280 ng/L researchgate.net |

| Italy | Wastewater of sewage treatment plants | 622 ng/L researchgate.net |

| Italy | Surface Waters | Up to 5700 ng/L mdpi.com |

| UK (Trefforest Estate) | Wastewater Treatment Plant Influent | 6940 ng/L researchgate.net |

| UK (Trefforest Estate) | Surface Waters | 39-49 ng/L researchgate.net |

| South Africa | Not Specified | ~800 ng/L mdpi.com |

| Delhi, India (River Yamuna) | Surface Water (Post-Monsoon) | Average of 1.2347 ng/mL at one site mdpi.com |

| Zambia | WWTP Influent | 100–33,300 ng/L ajol.info |

| Zambia | WWTP Effluent | 80–30,040 ng/L ajol.info |

| Zambia | Surface Water |

Transport and Sorption Behavior in Environmental Compartments

The movement and distribution of this compound in the environment are largely controlled by sorption processes, which dictate its concentration in water versus its attachment to solid matrices like soil, sediment, and suspended particles. noaa.govnih.gov This behavior influences its mobility, bioavailability for degradation, and potential to contaminate groundwater. nih.govmdpi.com

Sorption is dependent on the physicochemical properties of both the this compound molecule and the environmental compartment. nih.govd-nb.info this compound's amphoteric nature, conferred by its carboxyl (-COOH) and amino (-NH₂) groups, means its charge state is pH-dependent, which is a critical factor in its sorption behavior. nih.gov

Sorption in Soil and Sediment The interaction of this compound with soil and sediment is governed by several factors:

Soil/Sediment Composition: The content of organic matter, clay minerals, and metal oxides significantly affects sorption. nih.govmdpi.com Adsorption is often due to ion interactions and charge-transfer mechanisms rather than simple hydrophobic partitioning. bohrium.com

pH: The pH of the soil and water matrix is a primary driver of sorption. nih.govbohrium.com At low pH, the carboxyl group is protonated and the amino group is positively charged, while at high pH, the carboxyl group is deprotonated (negative charge). This variability in charge affects its attraction to charged surfaces on soil colloids. nih.gov For example, the optimal pH for adsorption onto the mineral ferrihydrite was found to be 4. researchgate.net

Cation Exchange and Bridging: this compound can adsorb to solid particles through mechanisms like cation exchange and cation bridging, particularly with clay minerals. mdpi.com

Mineral Surfaces: Specific minerals play a role in sorption. Kaolinite, a type of clay, can adsorb this compound, and this interaction can also catalyze its hydrolysis. mdpi.com Ferrihydrite, an iron oxide mineral common in soils, shows a high capacity for this compound adsorption, primarily through the formation of a bidentate binuclear complex with the carboxyl group of the antibiotic. researchgate.net This strong fixation can reduce water contamination but may also make the molecule less available for biodegradation. researchgate.net

Sorption to Other Materials Recent research has also highlighted the potential for this compound to adsorb to engineered materials and microplastics present in the environment. researchgate.netmdpi.com Studies have shown that polyethylene (B3416737) terephthalate (B1205515) (PET) microplastics can adsorb this compound, with aged microplastics showing a higher sorption capacity due to changes in their surface area. researchgate.net The proposed mechanism involves hydrogen bonding between the antibiotic and the ester groups of the polymer, suggesting that microplastics could act as vectors for transporting these pollutants in aquatic systems. researchgate.netmdpi.com

| Factor | Influence on Sorption | Reference |

|---|---|---|

| Soil/Sediment pH | Affects the ionization state of this compound and the surface charge of sorbents, controlling electrostatic interactions. | nih.govbohrium.com |

| Organic Matter Content | Provides sorption sites. Higher organic carbon can increase sorption, but dissolved organic matter can increase mobility. | nih.govd-nb.info |

| Clay and Mineral Content | Minerals like kaolinite and ferrihydrite provide surfaces for adsorption via mechanisms like ion exchange and complexation. | mdpi.comnih.govresearchgate.net |

| Cation Exchange Capacity (CEC) | Higher CEC generally leads to greater sorption of cationic or amphoteric forms of the antibiotic. | mdpi.commdpi.com |

| Presence of Microplastics | Can act as sorbents and potential transport vectors in aquatic systems. | researchgate.netmdpi.com |

Potential for Environmental Selection of Antibiotic Resistance Genes by this compound and its Degradation Products

The release of antibiotics into the environment is a major public health concern because it can drive the evolution and dissemination of antibiotic resistance genes (ARGs). nih.govtandfonline.com Even at sub-lethal concentrations, the presence of this compound and its degradation products can exert selective pressure on microbial communities, favoring the survival and proliferation of resistant bacteria. frontiersin.orgacs.org

The environmental resistome—the collection of all ARGs in a given environment—can be enriched by the presence of antibiotics. mdpi.com This occurs through several mechanisms:

Selection Pressure: this compound in soil or water selects for bacteria that possess resistance mechanisms, such as the production of β-lactamase enzymes that inactivate the drug. noaa.govfrontiersin.org

Horizontal Gene Transfer (HGT): The presence of antibiotics can promote HGT, the process by which bacteria share genetic material. frontiersin.org This is often mediated by mobile genetic elements like plasmids and integrons. Studies have shown that this compound exposure can significantly increase the abundance of the class 1 integron integrase gene (intI1), a key indicator of HGT potential. frontiersin.org

Co-selection with Heavy Metals: In environments like agricultural soils amended with manure, this compound is often found alongside heavy metals like copper and zinc, which are used as feed additives. frontiersin.org These metals can also be toxic to bacteria, and the genes for metal resistance are sometimes located on the same mobile genetic elements as ARGs. This leads to co-selection, where the presence of heavy metals can indirectly select for antibiotic resistance, and vice versa. frontiersin.org

Impact of Degradation Products: While less studied, the degradation products of this compound may also contribute to selective pressure. mdpi.com For example, amoxicilloic acid, a primary degradation product, is known to retain allergenic properties, and it is plausible that it and other transformation products could contribute to the complex environmental pressures that select for resistant microbial populations. mdpi.com

Research has demonstrated a direct link between this compound contamination and an increase in the abundance of ARGs in environments like manure compost. frontiersin.org One study found that the presence of this compound significantly altered the bacterial community, leading to a 148-fold increase in the proportion of antibiotic-resistant bacteria and an 11.6-fold increase in intI1 compared to a control group without the antibiotic. frontiersin.org This highlights the risk that even after degradation, the residual parent compound and its byproducts can contribute to the environmental reservoir of antibiotic resistance, posing a threat to human and animal health. nih.govmdpi.com

Advanced Analytical Techniques for L Amoxicillin Research

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques provide invaluable information regarding the structure and concentration of L-Amoxicillin. Mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful in this regard.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation of this compound and its degradation products, as well as for trace analysis. acs.orgresearchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of this compound and its metabolites at very low concentrations in complex matrices like biological fluids and environmental samples. lcms.cznih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for this compound analysis. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. scirp.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment precursor ions, providing structural information about the molecule. acs.orgresearchgate.net This technique has been instrumental in identifying various degradation products of amoxicillin (B794). researchgate.net

Table 3: Key Ions in Mass Spectrometric Analysis of this compound

| Ion | m/z (mass-to-charge ratio) | Significance | Reference |

|---|---|---|---|

| [M+H]+ | 366.1 | Protonated molecular ion of Amoxicillin | lcms.cz |

| Fragment Ion | 349.1 | Loss of NH3 from the parent ion | nih.govlcms.cz |

| Fragment Ion | 208.0 | Important product ion in tandem MS | nih.gov |

| Amoxicillin Penicilloic Acid | 384 | A major degradation product | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the comprehensive structural and stereochemical analysis of this compound. springernature.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex structure of the molecule. researchgate.netmdpi.com

Fourier Transform Infrared (FTIR) and UV-Visible Spectrophotometry in this compound Characterization

Fourier Transform Infrared (FTIR) and UV-Visible Spectrophotometry are fundamental analytical techniques for the characterization of this compound. biomedres.usbiomedres.us FTIR spectroscopy is particularly useful for identifying the functional groups within the amoxicillin molecule, providing a unique spectral fingerprint. biomedres.usresearchgate.net The analysis is typically conducted in absorbance mode, and a key advantage is that it often requires no sample preparation. biomedres.us A comparison of the FTIR spectrum of a sample against a standard amoxicillin spectrum can confirm the identity of the compound. biomedres.us Characteristic strong peaks observed between 1800-1650 cm⁻¹ in the FTIR spectrum of amoxicillin are indicative of the carbonyl (-C=O) groups in the β-lactam ring and the amide group. biomedres.us

UV-Visible spectrophotometry is a quantitative method that relies on measuring the absorbance of this compound at its maximum absorbance wavelength (λmax). biomedres.us This technique is valued for its simplicity, low cost, and reproducibility. biomedres.usbiomedres.us The λmax for amoxicillin can vary depending on the solvent used. For instance, in ethanol, the absorbance is measured at a λmax of 272 nm, while in a 0.1 N sodium hydroxide (B78521) (NaOH) solution, the λmax is 247 nm. biomedres.us In some studies, amoxicillin trihydrate has been shown to have two characteristic bands at 228 nm and 272 nm, with the latter often used for characterization. scielo.brscielo.br A modified spectrophotometric method has been developed based on the formation of an ion-pair complex between amoxicillin and bromocresol green in a dimethyl sulfoxide-acetonitrile mixture, with absorbance measured at 630 nm. dergipark.org.tr

Both techniques are considered suitable for the routine analysis of this compound in pharmaceutical formulations. biomedres.us While FTIR offers a more direct identification of the molecule's structure without solvent effects, UV-Vis spectrophotometry provides a simple and accurate method for quantitative analysis. biomedres.us

Table 1: UV-Visible Spectrophotometry Parameters for this compound

| Solvent/Method | λmax (nm) |

| Ethanol | 272 |

| 0.1 N NaOH | 247 |

| Acidic Water | Not specified |

| Dimethyl sulfoxide-acetonitrile with bromocresol green | 630 |

| Aqueous Solution | 228 and 272 |

| 0.01mol/L phosphate (B84403) buffer (pH 4.8) and acetonitrile (B52724) (95:5) | 229 |

| Acetonitrile and 50 mmol/L potassium dihydrogen phosphate (pH 5.0) | 220 |

| Not specified | 230 |

| This table is based on data from multiple sources. biomedres.usscielo.brscielo.brdergipark.org.trualberta.caoup.comuobaghdad.edu.iqmtc-usa.com |

Electrochemical Methods for this compound Detection and Sensing

Electrochemical methods have emerged as a promising technology for the detection and quantification of this compound due to their simplicity, high sensitivity, repeatability, low cost, and environmentally friendly nature. nih.gov These techniques are particularly valuable for analyzing this compound in various complex matrices such as pharmaceuticals, biological fluids, and environmental samples. nih.gov

Several electrochemical techniques are employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and stripping voltammetry. scienceopen.comresearchgate.net SWV, in particular, is frequently used for its ability to provide a good signal-to-noise ratio. tudublin.ie The fundamental principle involves measuring the current response resulting from the electrochemical oxidation or reduction of amoxicillin at an electrode surface. nih.gov

The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these methods. nih.gov These modifications can involve various materials, including carbon-based nanomaterials, metallic nanoparticles, and polymers. nih.gov A notable advancement is the use of molecularly imprinted polymers (MIPs), which create specific recognition sites for amoxicillin, leading to highly selective sensors. nih.govanalchemres.org For instance, a sensor based on a carbon paste electrode modified with a magnetic molecularly imprinted polymer (mag-MIP/CPE) has demonstrated a strong response for amoxicillin detection. nih.gov

The performance of these electrochemical sensors is influenced by several experimental parameters, including the pH of the supporting electrolyte, accumulation potential, and accumulation time. analchemres.orgtsijournals.com For example, one study found optimal conditions for amoxicillin detection at pH 10.2, with an accumulation potential of 0.15 V and an accumulation time of 60 seconds. tsijournals.com

Table 2: Performance of Various Electrochemical Sensors for this compound Detection

| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Matrix |

| mag-MIP/CPE | SWV | 2.5 to 57 µmol L⁻¹ | 0.75 µmol L⁻¹ | Skimmed milk, river water |

| Hanging Mercury Drop Electrode | DPV | 0.07-5 µM | 0.0098 µM | Pharmaceutical and biological samples |

| Reduced Graphite Oxide Nanosheet Electrode | SWAdSV | 0.5-80 µM | 0.193 µM | Not specified |

| Glassy Carbon Electrode with Reduced Graphene Oxide and Nafion | SWV | 1.8–5.4 μmol L⁻¹ | 0.36 μmol L⁻¹ | River water |

| Magnetic Carbon Paste Electrode with MMIP | Voltammetry | 0.0010 to 0.11 µM | 0.26 nM | Pharmaceutical samples |